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molecular formula C13H12N4OS B8394614 2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol

2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol

Cat. No. B8394614
M. Wt: 272.33 g/mol
InChI Key: BQJMOMWOHFBQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163928B2

Procedure details

2-Bromo-6-methoxy-1,3-benzothiazole (0.832 g, 3.41 mmol) was subjected to the procedure used for the preparation of 2-[2-(dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol, with the following exceptions: 4.4 equiv BBr3-solution was used, and after being stirred on, the mixture was poured into MeOH and then concentrated under reduced pressure. A slurry of this residue in EtOAc was filtered through silica and eluted with EtOAc/DCM/MeOH 10:10:1 and DCM/MeOH 9:1. The crude product was recrystallized from EtOAc to give 2-bromo-1,3-benzothiazol-6-ol (0.602 g). 1H NMR δ 10.00 (br s, 1H) 7.77 (d, 1H) 7.39 (d, 1H) 6.97 (dd, 1H).
Quantity
0.832 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11]C)[CH:8]=[CH:7][C:5]=2[N:6]=1.CN(C)C1N=CC(C2SC3C=C(O)C=CC=3N=2)=CN=1.B(Br)(Br)Br>CO>[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
0.832 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=NC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
after being stirred on, the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
A slurry of this residue in EtOAc was filtered through silica
WASH
Type
WASH
Details
eluted with EtOAc/DCM/MeOH 10:10:1 and DCM/MeOH 9:1
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.602 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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